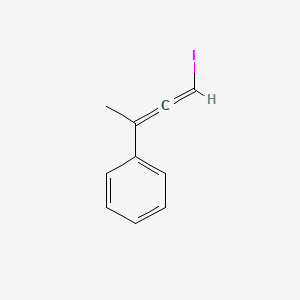
(4-Iodobuta-2,3-dien-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodobuta-2,3-dien-2-yl)benzene: is an organic compound that features a benzene ring substituted with a 4-iodobuta-2,3-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of the iodobutadiene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobuta-2,3-dien-2-yl)benzene typically involves the coupling of a benzene derivative with a suitable iodobutadiene precursor. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (4-Iodobuta-2,3-dien-2-yl)benzene can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Coupling Reactions: It can participate in various coupling reactions, such as the Heck reaction, to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, oxidized or reduced forms of the original compound, and coupled products with other organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Iodobuta-2,3-dien-2-yl)benzene is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial context, this compound can be used in the synthesis of polymers, dyes, and other materials that require complex aromatic structures .
Wirkmechanismus
The mechanism of action for (4-Iodobuta-2,3-dien-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar in structure but with a bromine atom instead of iodine.
(4-Chlorobuta-1,3-dien-1-yl)benzene: Similar but with a chlorine atom.
(4-Fluorobuta-1,3-dien-1-yl)benzene: Similar but with a fluorine atom.
Uniqueness: The presence of the iodine atom in (4-Iodobuta-2,3-dien-2-yl)benzene makes it more reactive in certain types of chemical reactions, such as coupling reactions, compared to its bromine, chlorine, or fluorine analogs. This increased reactivity can be advantageous in synthetic applications where a more reactive intermediate is desired .
Eigenschaften
CAS-Nummer |
52741-31-8 |
|---|---|
Molekularformel |
C10H9I |
Molekulargewicht |
256.08 g/mol |
InChI |
InChI=1S/C10H9I/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChI-Schlüssel |
TXEVOTPCQXHYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CI)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


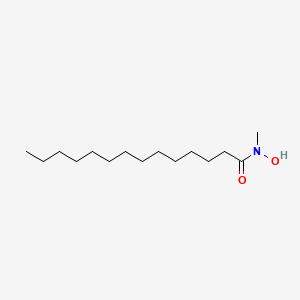

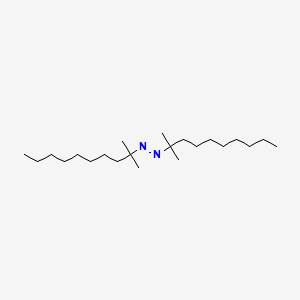
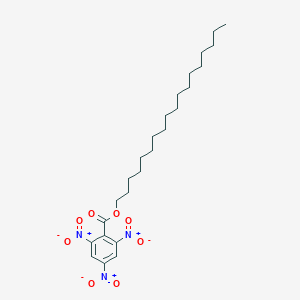
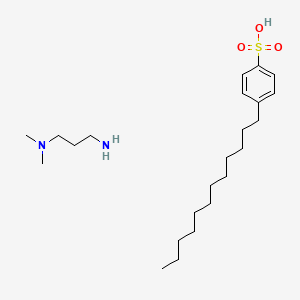



![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
